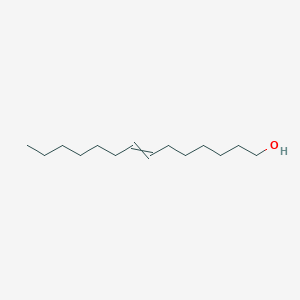
7-Tetradecenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tetradecenol is an organic compound with the molecular formula C₁₄H₂₈O . It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond at the seventh carbon position. This compound exists in two stereoisomeric forms: E-7-Tetradecenol and Z-7-Tetradecenol , depending on the configuration around the double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Tetradecenol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-tetradecene followed by oxidation to yield this compound.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate aldehyde can also produce this compound.
Industrial Production Methods: Industrial production often involves the hydroformylation of 1-tetradecene followed by hydrogenation to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions: 7-Tetradecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form tetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tetradecenal or 7-Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: 7-Tetradecenyl chloride.
Scientific Research Applications
7-Tetradecenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances and as a flavoring agent.
Mechanism of Action
The mechanism of action of 7-Tetradecenol varies depending on its application:
Pheromone Activity: In insects, it binds to specific olfactory receptors, triggering behavioral responses.
Chemical Reactions: As an alcohol, it can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
7-Tetradecenal: The aldehyde form of 7-Tetradecenol.
7-Tetradecenoic Acid: The carboxylic acid form.
Tetradecanol: The saturated alcohol form.
Uniqueness: this compound is unique due to its unsaturation and specific position of the double bond, which imparts distinct chemical and biological properties compared to its saturated and other unsaturated counterparts .
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-7-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3 |
InChI Key |
QXYAJPQXTGQWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















